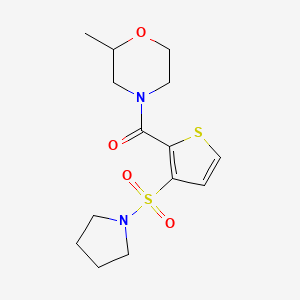![molecular formula C15H17NO4S2 B7546718 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid, also known as BTA, is a chemical compound that has been widely used in scientific research. BTA is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure.
Mécanisme D'action
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid exerts its biological effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. It also inhibits the production of pro-inflammatory cytokines and chemokines. 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has been shown to reduce inflammation and oxidative stress in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has been investigated for its potential use in the treatment of rheumatoid arthritis, cancer, and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid is a relatively stable compound that can be easily synthesized in the laboratory. It has low toxicity and is well-tolerated in animal models. However, its solubility in water is limited, which can pose challenges in certain experiments. 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid also has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid research. One area of interest is the development of 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid in combination with other drugs for enhanced therapeutic efficacy. Additionally, 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid could be further studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid is a promising chemical compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a valuable tool for investigating inflammation, cancer, and bacterial infections. While there are limitations to its use, 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid research has the potential to lead to the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid can be synthesized by the reaction of 2-aminobenzoic acid with butylsulfonyl chloride and thiophene-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
2-[butyl(thiophen-2-ylsulfonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-2-3-10-16(22(19,20)14-9-6-11-21-14)13-8-5-4-7-12(13)15(17)18/h4-9,11H,2-3,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNCEBYAFCWFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
